molecular formula C13H17BrO B8347312 5-(3-Bromopropoxy)-1,2,3,4-tetrahydronaphthalene

5-(3-Bromopropoxy)-1,2,3,4-tetrahydronaphthalene

Cat. No. B8347312
M. Wt: 269.18 g/mol
InChI Key: CVYDWAHQJCISDF-UHFFFAOYSA-N
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Patent
US04808729

Procedure details

The title compound was prepared according to the procedure of Example 7 using 5,6,7,8-tetrahydronaphthalene-1-ol (10 g, 0.067 mol) in methylene chloride (100 ml), sodium hydroxide (5.5 g, 0.134 mol) in water (100 ml), 1,3-dibromopropane (47 g, 0.23 mol) and tetra-n-butylammonium bisulfate (23 g, 0.067 mol). Chromatography of the crude product on silica gel using 1% ethyl acetate/hexane as eluent gave 12 g (60%) of the title compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
23 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[Br:14][CH2:15][CH2:16][CH2:17]Br>C(Cl)Cl.O.S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:14][CH2:15][CH2:16][CH2:17][O:11][C:1]1[CH:2]=[CH:3][CH:4]=[C:5]2[C:10]=1[CH2:9][CH2:8][CH2:7][CH2:6]2 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
23 g
Type
catalyst
Smiles
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCCCOC1=C2CCCCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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